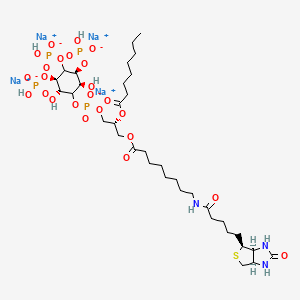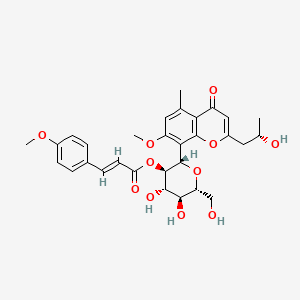
Cisd2 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisd2 agonist 1, also known as Compound 4q, is a chemical compound with the molecular formula C14H13FN2O3S and a molecular weight of 308.33 g/mol . It is a potent activator of the CDGSH iron-sulfur domain-containing protein 2 (CISD2), with an EC50 of 34 nM . This compound has shown promise in enhancing CISD2 expression and ameliorating pathological changes in non-alcoholic fatty liver disease (NAFLD) .
Preparation Methods
The synthesis of Cisd2 agonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Cisd2 agonist 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the gain of electrons or hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations.
Scientific Research Applications
Cisd2 agonist 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the activation of CISD2 and its effects on cellular processes.
Biology: It is utilized in research on cellular senescence, mitochondrial function, and oxidative stress.
Mechanism of Action
Cisd2 agonist 1 exerts its effects by activating the CISD2 protein, which plays a crucial role in maintaining mitochondrial function and cellular homeostasis. The activation of CISD2 leads to enhanced mitochondrial function, protection against reactive oxygen species-induced oxidative stress, and improved metabolic stability . The molecular targets and pathways involved include the regulation of mitochondrial function, redox homeostasis, and the suppression of senescence-associated secretory phenotype .
Comparison with Similar Compounds
Cisd2 agonist 1 can be compared with other CISD2 activators, such as hesperetin. Hesperetin is another potent CISD2 activator that has shown promise in promoting longevity and delaying aging by enhancing CISD2 expression . While both compounds activate CISD2, this compound has a higher potency with an EC50 of 34 nM compared to hesperetin . This makes this compound a more effective activator of CISD2, highlighting its uniqueness in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13FN2O3S |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-8(15)4-6-9/h3-6H,16H2,1-2H3,(H,17,18) |
InChI Key |
QRCRHHUPIOWOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)


![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)

![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)


![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)





